molecular formula C13H11N3O B1662930 N-Methyl-beta-carboline-3-carboxamide CAS No. 78538-74-6

N-Methyl-beta-carboline-3-carboxamide

Cat. No. B1662930
CAS RN: 78538-74-6
M. Wt: 225.25 g/mol
InChI Key: QMCOPDWHWYSJSA-UHFFFAOYSA-N
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Description

“N-Methyl-beta-carboline-3-carboxamide” is also known as FG 7142 . It is a benzodiazepine inverse agonist and anxiogenic compound . It is a member of beta-carbolines . It increases tyrosine hydroxylation and causes upregulation of β-adrenoceptors in the mouse cerebral cortex .


Molecular Structure Analysis

The empirical formula of “N-Methyl-beta-carboline-3-carboxamide” is C13H11N3O . Its molecular weight is 225.25 . The SMILES string representation is CNC(=O)c1cc2c(cn1)[nH]c3ccccc23 .


Physical And Chemical Properties Analysis

“N-Methyl-beta-carboline-3-carboxamide” is a solid substance . It is light tan in color . It is soluble in DMSO (>10 mg/mL) but insoluble in water .

Scientific Research Applications

Anxiogenic Effects and Behavioral Studies

N-Methyl-beta-carboline-3-carboxamide (FG 7142) has been extensively studied for its anxiogenic effects, which are the properties that induce anxiety. It has been found to significantly increase ambulation and rearing scores in rats, contrasting with the inhibitory effects of other compounds, suggesting its unique role in inducing types of anxiety and aggressivity in animals (Bruhwyler et al., 1991). Additionally, FG 7142's administration has been shown to induce learned helplessness in rats, similar to the effects of inescapable stress, further highlighting its potential in studying anxiety-related behaviors (Drugan et al., 1985).

Neuropharmacological Research

N-Methyl-beta-carboline-3-carboxamide has been used in neuropharmacological research to explore its effects on the brain. Studies have shown that FG 7142 produces a state of alertness, attentive behavior, and fearfulness in cats, with accompanying electroencephalographic changes. These findings suggest its utility in studying the anxiogenic properties of beta-carbolines and their effects on the central nervous system (Ongini et al., 1983).

Environmental and Health Impact

Interestingly, N-Methyl-beta-carboline-3-carboxamide has been detected in various environmental sources, including cigarette smoke condensate and polluted indoor air, raising concerns about its presence and effects on human health. This compound is likely formed through the combustion of plants, suggesting its widespread distribution in the environment and potential exposure to humans (Manabe et al., 1995; Yuan & Manabe, 1995).

Potential Therapeutic Applications

Further research has explored the potential therapeutic applications of FG 7142 and related compounds. For example, derivatives of N-Methyl-beta-carboline-3-carboxamide have shown promise in the treatment of diseases such as Chagas' disease and leishmaniasis, highlighting the potential medicinal value of these compounds (Tonin et al., 2010).

Safety And Hazards

The safety information available indicates that “N-Methyl-beta-carboline-3-carboxamide” is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

N-methyl-9H-pyrido[3,4-b]indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-14-13(17)11-6-9-8-4-2-3-5-10(8)16-12(9)7-15-11/h2-7,16H,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCOPDWHWYSJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999832
Record name N-Methyl-beta-carboline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Methyl-beta-carboline-3-carboxamide

CAS RN

78538-74-6
Record name N-Methyl-9H-pyrido[3,4-b]indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78538-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FG 7142
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078538746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-beta-carboline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FG-7142
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60PO70N1BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

12 g of β-carbolin-3-carboxylic acid methyl ester is suspended in 130 ml of methanol; 130 ml of 40% aqueous methylamine is added thereto and the whole is boiled at reflux for 2 hours. After cooling, the mixture is suction-filtered. By extraction with 300 ml of hot methanol and crystallization from dimethylformamide/hexane, the β-carbolin-3-carboxylic acid N-methylamide of melting point 264°-266° C. is isolated from the filter residue in 43% yield.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
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130 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 5 g of β-carbolin-3-carboxylic acid in a mixture of 900 ml of tetrahydrofuran and 3.6 ml of triethylamine is boiled under reflux for 15 minutes and cooled to room temperature. Freshly distilled ethyl chloroformate (2.5 ml), dissolved in 100 ml of tetrahydrofuran, is added dropwise with stirring over a period of 11/2 hours. After the reaction mixture has been stirred for an additional 30 minutes, a large excess of methylamine is added. Stirring is continued for one hour, whereafter the mixture is filtered and concentrated to approximately 50 ml under reduced pressure. Addition of water (250 ml) causes the amide to precipitate. The mixture is left at 5° C. overnight, filtered and dried at 60° C. for 15 hours. β-carbolin-3-carboxylic acid methylamide thus formed (4.1 g; 77%) is recrystallized from toluene. The melting point is 275° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Five
Quantity
3.6 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
M Pawlik, P Kaulen, HG Baumgarten… - Journal of Chemical …, 1990 - europepmc.org
… found for both methods (crude membrane fraction: harman much greater than tryptamine much greater than 5-hydroxytryptamine greater than N-methyl-beta-carboline-3-carboxamide (…
Number of citations: 33 europepmc.org
AK Mehta, MK Ticku - Journal of Pharmacology and Experimental …, 1989 - Citeseer
… FG 7142 (N-methyl-beta-carboline-3-carboxamide) was a gift from Berlex Laboratories,(Wayne, NJ). Beta-CCE(ethyl-beta-carboline-3-carboxylate) and DMCM were a gift from Dr. C. …
Number of citations: 37 citeseerx.ist.psu.edu
B Malgrange, JM Rigo, P Coucke, S Belachew… - …, 1996 - journals.lww.com
APART from its role in fast inhibitory transmission, only neurotrophic effects have been reported following activation of the GABAA receptor. Here, we show that n-butyl-[beta]-carboline-3…
Number of citations: 44 journals.lww.com
AK Mehta, MK Ticku - Journal of Pharmacology and Experimental …, 1988 - ASPET
… the imidazodiazepine R015-4513 (ethyl-8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo [1,5 alpha], [1,4]benzodiazepine-3-carboxylate) and N-methyl-beta-carboline-3-carboxamide (…
Number of citations: 343 jpet.aspetjournals.org
M Massotti, D Lucantoni, MG Caporali, L Mele… - Journal of Pharmacology …, 1985 - ASPET
… (DMCM) (at doses higher than 0.4 mg/kg) elicit all three stages, whereas ethyl-beta-carboline-3-carboxylate (beta-CCE) (0.2-2 mg/kg) and N-methyl-beta-carboline-3-carboxamide (2-…
Number of citations: 15 jpet.aspetjournals.org
E Sanna, A Concas, M Serra, G Santoro… - Journal of Pharmacology …, 1991 - ASPET
… The ability of Ro 15-4513 to prevent the action of ethanol was shared by the anxiogenic and proconvulsant beta-carboline derivatives, FG 7142 (N-methyl-beta-carboline-3-carboxamide…
Number of citations: 29 jpet.aspetjournals.org
Z Lin, J Gu, J Xiu, T Mi, J Dong, JK Tiwari - … Based Complementary and …, 2012 - hindawi.com
… , 11 active principles were identified, including sinapic acid, tenuifolin, isoliquiritigenin, liquiritigenin, glabridin, ferulic acid, Z-ligustilide, N-methyl-beta-carboline-3-carboxamide, …
Number of citations: 124 www.hindawi.com
GS Taïwe, EN Bum, T Dimo, E Talla, N Weiss… - International journal of …, 2010 - hal.inserm.fr
… , anxiolytic-like properties of Nauclea laufolta were blocked by anxiogenic agents as examined in the hole-board test This was the case for N-methyl-beta-carboline-3-carboxamide (…
Number of citations: 55 www.hal.inserm.fr
MW Hale, PL Johnson, AM Westerman… - Progress in Neuro …, 2010 - Elsevier
… , the α 2 -adrenoreceptor antagonist yohimbine and the partial inverse agonist at the benzodiazepine allosteric site on the GABA A receptor, N-methyl-beta-carboline-3-carboxamide (FG…
Number of citations: 74 www.sciencedirect.com
AM Allan, LD Baier, X Zhang - Journal of Pharmacology and Experimental …, 1992 - ASPET
… An increase in maximum inhibition of chloride flux produced by the benzodiazepine partial inverse agonist, n-methyl-beta-carboline-3-carboxamide (FG-7142) in membranes from …
Number of citations: 62 jpet.aspetjournals.org

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